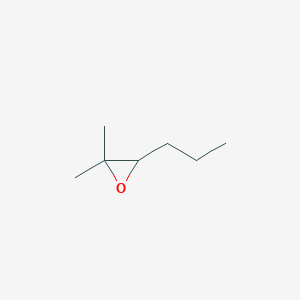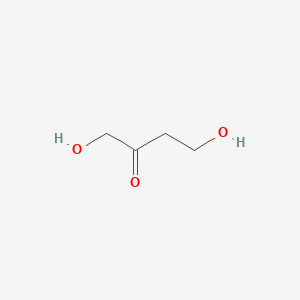
1,4-二羟基-2-丁酮
描述
1,4-Dihydroxy-2-butanone, commonly known as Dihydroxyacetone (DHA), is a naturally occurring ketose sugar that is found in many plants and animals. It is an important intermediate in glycolysis and the pentose phosphate pathway. DHA is also a key component in the production of glycerol and fatty acids. It is also used in the synthesis of various pharmaceuticals, cosmetics, and other industrial products.
科学研究应用
在核黄素生物合成中的作用
1,4-二羟基-2-丁酮在核黄素(也称为维生素B2)的生物合成中起着至关重要的作用 . 核黄素是黄素辅酶(FMN和FAD)的前体,对所有生物体都是必需的 . 核黄素生物合成的两个关键酶促步骤是由植物中的双功能RIBA酶完成的,该酶由GTP环化水解酶II(GCHII)和3,4-二羟基-2-丁酮-4-磷酸合成酶(DHBPS)组成 .
工业核黄素生产
在工业核黄素生产中,1,4-二羟基-2-丁酮是一种关键中间体 . 枯草芽孢杆菌的核黄素操纵子编码的一种蛋白质RibA被鉴定为工业核黄素生产菌株中的限速酶 . RibA的两种酶活性,位于蛋白质N端一半的3,4-二羟基-2-丁酮4-磷酸合成酶活性以及C端结构域的GTP环化水解酶II活性,对于提高核黄素的生产力都是必要的 .
在黄素辅酶合成中的作用
1,4-二羟基-2-丁酮参与黄素单核苷酸(FMN)和黄素腺嘌呤二核苷酸(FAD)的合成,这些物质是许多酶(例如脱氢酶、氧化酶、还原酶)的重要辅因子,这些酶参与所有生物体的主要代谢途径中至关重要的单电子和双电子氧化还原过程 .
在植物生理学中的作用
在植物中,RIBA蛋白,包括3,4-二羟基-2-丁酮-4-磷酸合成酶(DHBPS),被转运到叶绿体中 . 这表明1,4-二羟基-2-丁酮在植物生理学中发挥作用,特别是在叶绿体中发生的各种过程中 .
在基因工程中的作用
安全和危害
When handling 1,4-Dihydroxy-2-butanone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用机制
Target of Action
The primary target of 1,4-Dihydroxy-2-butanone is the riboflavin biosynthetic pathway in bacteria . This pathway is crucial for the survival of bacteria and is absent in humans, making it an emerging target for antimicrobial drugs .
Mode of Action
1,4-Dihydroxy-2-butanone interacts with the enzymes of the riboflavin biosynthetic pathway, specifically the 3,4-dihydroxy-2-butanone 4-phosphate synthase . This interaction leads to changes in the pathway, affecting the survival and growth of bacteria .
Biochemical Pathways
The affected pathway is the riboflavin biosynthetic pathway , which consists of seven distinct enzymes . The interaction of 1,4-Dihydroxy-2-butanone with this pathway affects the production of riboflavin, a vital component for various cellular functions .
Pharmacokinetics
Its physical and chemical properties such as density (1201g/cm3) and boiling point (242692ºC at 760 mmHg) have been reported . These properties can impact the compound’s bioavailability, but further studies are needed to fully understand its pharmacokinetics.
Result of Action
The action of 1,4-Dihydroxy-2-butanone on the riboflavin biosynthetic pathway can lead to a decrease in the survival and growth of bacteria . This is due to the reduced production of riboflavin, which is essential for various cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Dihydroxy-2-butanone. For instance, in the industrial production of riboflavin through fermentation, overexpression of certain genes in the purine biosynthesis pathway has been shown to increase riboflavin production . This suggests that genetic and environmental factors can influence the efficacy of 1,4-Dihydroxy-2-butanone in inhibiting the riboflavin biosynthetic pathway.
生化分析
Biochemical Properties
1,4-Dihydroxy-2-butanone plays a significant role in the biosynthesis of riboflavin (vitamin B2), an essential nutrient involved in various biological oxidation processes . The conversion steps from inosine monophosphate (IMP) to 3,4-dihydroxy-2-butanone 4-phosphate (DARPP) are critical in riboflavin production . The genes encoding enzymes involved in these reactions are guaB, guaA, gmk, ndk, and ribA .
Cellular Effects
1,4-Dihydroxy-2-butanone influences cellular function by participating in the metabolic pathways of riboflavin biosynthesis . It interacts with various enzymes and proteins, including GTP cyclohydrolase II and NADH oxidase , affecting cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of 1,4-Dihydroxy-2-butanone involves its conversion into DARPP, a key intermediate in the riboflavin biosynthesis pathway . This process is catalyzed by several enzymes, including GTP cyclohydrolase II and NADH oxidase . These enzymes facilitate the cleavage of GTP and the conversion of DARPP, thereby influencing gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dihydroxy-2-butanone can change over time. For instance, the nanoparticle-supported cofactor regeneration system becomes more stable, and the yield of riboflavin turns out to be almost twice that of the free enzyme system after a 12-hour reaction .
Dosage Effects in Animal Models
The effects of 1,4-Dihydroxy-2-butanone in animal models vary with different dosages. Specific studies detailing the dosage effects of 1,4-Dihydroxy-2-butanone in animal models are currently limited .
属性
IUPAC Name |
1,4-dihydroxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h5-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJODPUPYBBDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474858 | |
| Record name | 1,4-DIHYDROXY-2-BUTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140-86-3 | |
| Record name | 1,4-Dihydroxy-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-DIHYDROXY-2-BUTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,4-Dihydroxy-2-butanone interact with enzymes, and what are the downstream effects?
A: Research indicates that a derivative of 1,4-Dihydroxy-2-butanone, 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate, acts as an affinity label for enzymes that bind sugar bisphosphates. [, ] One such enzyme is ribulosebisphosphate carboxylase/oxygenase, a crucial enzyme in photosynthesis. Studies have shown that 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate modifies specific lysyl and cysteinyl residues in this enzyme, leading to its inactivation. [] This inactivation is prevented by the presence of substrates or competitive inhibitors, suggesting that the modified residues are located within or near the enzyme's active site. [] This interaction provides valuable insights into the enzyme's structure and function.
Q2: What is the structural characterization of 1,4-Dihydroxy-2-butanone?
A: 1,4-Dihydroxy-2-butanone has the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol. While specific spectroscopic data for 1,4-Dihydroxy-2-butanone is not available within the provided research, its derivatives, like 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate, have been synthesized and characterized. [, ] These characterizations likely involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Q3: Can you elaborate on the catalytic properties and applications of 1,4-Dihydroxy-2-butanone?
A: While 1,4-Dihydroxy-2-butanone itself may not possess direct catalytic properties, it serves as a valuable precursor in microbial transformations. Studies demonstrate that the methanol yeast Candida boidinii KK912 can oxidize the sec-hydroxyl group of 1,2,4-butanetriol to produce 1,4-Dihydroxy-2-butanone with high yield. [] This biocatalytic process highlights the potential of microbial systems for the efficient and selective synthesis of valuable chemical intermediates like 1,4-Dihydroxy-2-butanone.
Q4: How is 1,4-Dihydroxy-2-butanone involved in microbial stereoinversion processes?
A: Research shows the yeast Sterigmatomyces elviae DSM 70852 can stereo-specifically convert racemic 1,2,4-butanetriol to (S)-1,2,4-butanetriol. [] This process involves the oxidation of (R)-1,2,4-butanetriol to 1,4-Dihydroxy-2-butanone, followed by its reduction to the desired (S)-enantiomer. [] This microbial stereoinversion demonstrates a valuable application of 1,4-Dihydroxy-2-butanone as an intermediate in the production of enantiomerically pure compounds, which are highly sought after in pharmaceutical and fine chemical industries.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




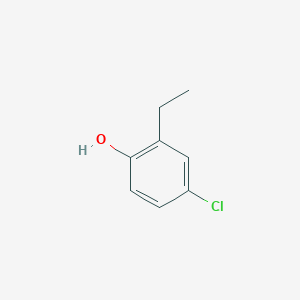
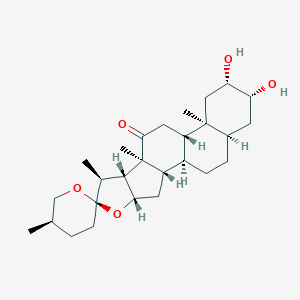
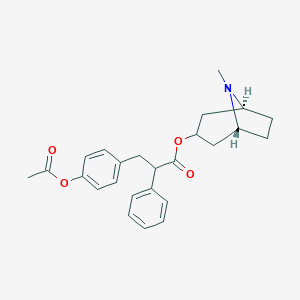
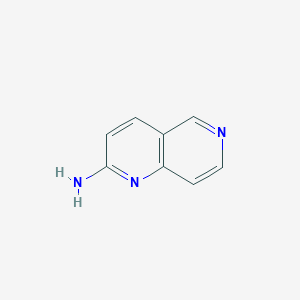


![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)
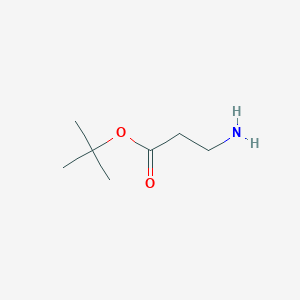
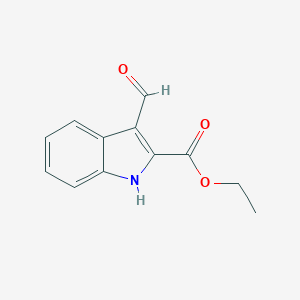


![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)
